molecular formula C6H13ClO B2426486 1-Chloro-4-methyl-pentan-3-ol CAS No. 89980-47-2

1-Chloro-4-methyl-pentan-3-ol

Cat. No.: B2426486
CAS No.: 89980-47-2
M. Wt: 136.62
InChI Key: LHHHCCUAOCYBKV-UHFFFAOYSA-N
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Description

1-Chloro-4-methyl-pentan-3-ol is an organic compound with the molecular formula C6H13ClO It is a secondary alcohol with a chlorine atom attached to the fourth carbon and a hydroxyl group attached to the third carbon of a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-pentan-3-ol can be synthesized through several methods. One common approach involves the chlorination of 4-methyl-pentan-3-ol. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-pentan-3-one followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-methyl-pentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 4-methyl-pentan-3-ol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium hydroxide (NaOH) can replace the chlorine atom with a hydroxyl group, forming 4-methyl-pentan-3-ol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products:

    Oxidation: 4-Methyl-pentan-3-one or 4-methyl-pentanoic acid.

    Reduction: 4-Methyl-pentan-3-ol.

    Substitution: 4-Methyl-pentan-3-ol.

Scientific Research Applications

1-Chloro-4-methyl-pentan-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable tool for studying reaction mechanisms and pathways.

    Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated alcohols on biological systems.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methyl-pentan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical properties. These interactions can affect biological pathways and chemical processes, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

    4-Methyl-pentan-3-ol: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    1-Chloro-3-methyl-pentan-2-ol: Has a different position of the chlorine and hydroxyl groups, leading to different reactivity and applications.

    1-Chloro-4-methyl-pentane: Lacks the hydroxyl group, making it less polar and less reactive in oxidation and reduction reactions.

Uniqueness: 1-Chloro-4-methyl-pentan-3-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on adjacent carbon atoms. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-4-methylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO/c1-5(2)6(8)3-4-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHHCCUAOCYBKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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